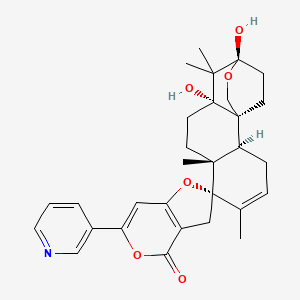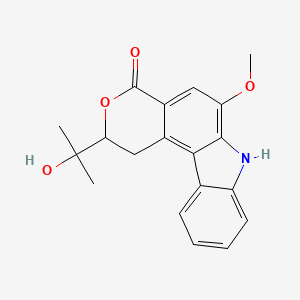
clausamine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
clausamine C is a natural product found in Clausena anisata with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Clausamine C, along with its analogs, has been a subject of interest due to its unique structural features and potential biological activities. The first total syntheses of clausamines A-C, including this compound, were reported by Lebold and Kerr (2008), highlighting a key Diels-Alder reaction that facilitates the construction of the carbazole core, a common feature in this class of compounds. This synthesis not only elucidates the stereochemistry of this compound but also provides a foundation for further structural modifications and activity studies (Lebold & Kerr, 2008).
Biological Activities and Applications
While the specific applications of this compound in scientific research are not extensively documented, related compounds within the clausamine series and carbazole alkaloids, in general, have been investigated for their cytotoxic properties and potential therapeutic uses. For instance, clausamine E, a close relative within the same compound family, demonstrated cytotoxicity against human leukemia cell lines, suggesting that this compound and its derivatives could also possess significant biological activities worthy of exploration (Ito et al., 2009).
Propiedades
Fórmula molecular |
C19H19NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(2-hydroxypropan-2-yl)-6-methoxy-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one |
InChI |
InChI=1S/C19H19NO4/c1-19(2,22)15-9-11-12(18(21)24-15)8-14(23-3)17-16(11)10-6-4-5-7-13(10)20-17/h4-8,15,20,22H,9H2,1-3H3 |
Clave InChI |
UWUXJRWRYLZZIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)OC)O |
Sinónimos |
clausamine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B1247050.png)
![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)
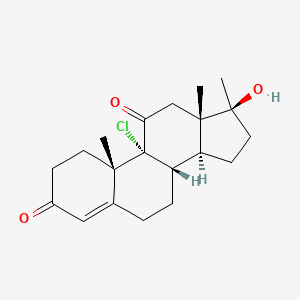
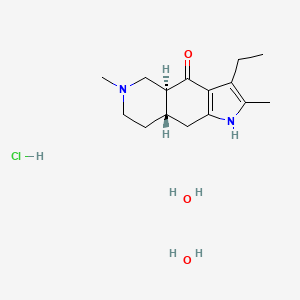
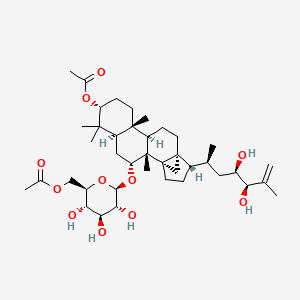


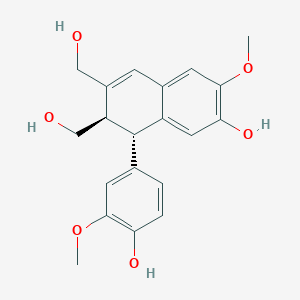

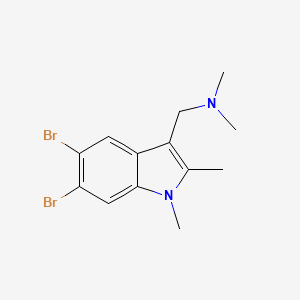
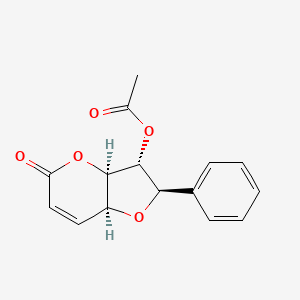
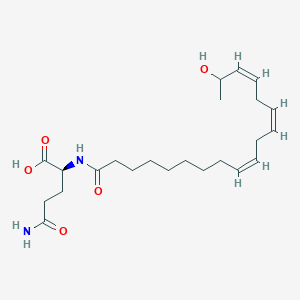
![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)
